molecular formula C17H18N2 B5777890 5,6-Dimethyl-1-(2-phenylethyl)benzimidazole

5,6-Dimethyl-1-(2-phenylethyl)benzimidazole

Cat. No.: B5777890
M. Wt: 250.34 g/mol
InChI Key: RWJOVTSHEMTVJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyl-1-(2-phenylethyl)benzimidazole is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and anticancer research. The benzimidazole core is a privileged pharmacophore in drug discovery due to its structural resemblance to naturally occurring purine nucleotides, which allows it to interact efficiently with various biological targets and biopolymers . This specific derivative is built upon the 5,6-dimethylbenzimidazole scaffold, a structure that is itself a key component of the essential vitamin B12 . The addition of the 2-phenylethyl substituent at the 1-position is a strategic modification explored to fine-tune the compound's biological activity, lipophilicity, and binding affinity. This compound is primarily investigated for its potential as an anticancer agent. Benzimidazole derivatives have demonstrated a remarkable ability to exert anticancer effects through multiple mechanisms of action. These include the inhibition of key enzymes like DNA topoisomerase, which is crucial for DNA replication and cell division, and the intercalation into DNA to disrupt cancer cell proliferation . Furthermore, substituted benzimidazoles are known to act as protein kinase inhibitors, epigenetic modulators (such as histone deacetylase inhibitors), and poly(ADP-ribose) polymerase (PARP) inhibitors, making them promising candidates for targeted cancer therapy . Beyond oncology, the broader class of 5,6-dimethylbenzimidazole derivatives is studied for a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects . The structural features of this compound make it a valuable intermediate for further chemical derivatization and structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. The synthesis of this compound typically follows well-established routes for benzimidazole derivatives, often involving the condensation of an ortho-phenylenediamine precursor with a suitable carbonyl compound . Modern synthetic approaches utilize efficient catalysts and green chemistry principles to optimize yield and purity. This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers handling this compound should refer to its Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dimethyl-1-(2-phenylethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-13-10-16-17(11-14(13)2)19(12-18-16)9-8-15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJOVTSHEMTVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Chemical Pathways to 5,6 Dimethyl 1 2 Phenylethyl Benzimidazole

Retrosynthetic Dissection and Key Synthetic Challenges for 5,6-Dimethyl-1-(2-phenylethyl)benzimidazole

A retrosynthetic analysis of this compound reveals two primary disconnection points. The most logical disconnection is at the N1-C bond of the imidazole (B134444) ring, separating the 5,6-dimethylbenzimidazole (B1208971) core from the 2-phenylethyl side chain. This suggests a synthetic strategy involving the initial preparation of 5,6-dimethylbenzimidazole followed by a subsequent N-alkylation reaction.

A second disconnection can be envisioned within the benzimidazole (B57391) ring itself, breaking it down into 4,5-dimethyl-1,2-phenylenediamine and a one-carbon synthon, such as formic acid or one of its derivatives. This approach focuses on constructing the heterocyclic ring from acyclic precursors.

Key Synthetic Challenges:

The synthesis of this target molecule presents several challenges:

Regioselectivity of N-alkylation: A primary challenge lies in the regioselective alkylation of the unsymmetrical 5,6-dimethylbenzimidazole intermediate. Alkylation can occur at either the N1 or N3 position, leading to the formation of two constitutional isomers. Directing the 2-phenylethyl group specifically to the N1 position is a critical step that requires careful optimization of reaction conditions. The electronic and steric effects of the methyl groups at the 5 and 6 positions can influence the reactivity of the two nitrogen atoms, making the control of regioselectivity a significant hurdle.

Purification: The separation of the desired N1-alkylated product from the N3-isomer and any unreacted starting materials can be challenging due to their similar physical properties, often necessitating careful chromatographic purification.

Classical and Contemporary Approaches to Benzimidazole Ring Formation

The construction of the benzimidazole scaffold is a well-established area of organic synthesis, with several classical and modern methods available.

Condensation Reactions of o-Phenylenediamines with Carboxylic Acid Derivatives

A widely used and classical method for the synthesis of 2-substituted and unsubstituted benzimidazoles is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives. For the synthesis of the 5,6-dimethylbenzimidazole core, 4,5-dimethyl-1,2-phenylenediamine is the key starting material.

To obtain the 2-unsubstituted benzimidazole, formic acid is the most common one-carbon source. The reaction is typically carried out under acidic conditions, often with heating. A patent describes a method for preparing 5,6-dimethylbenzimidazole by reacting N-(2-amino-4,5-dimethylphenyl)formamide with formic acid at 80-120 °C. google.com This two-step approach involves the initial formylation of 3,4-dimethylaniline, followed by nitration, reduction, and finally cyclization.

ReactantsReagentConditionsProductYieldReference
N-(2-amino-4,5-dimethylphenyl)formamideFormic acid80-120 °C, 2-12 h5,6-DimethylbenzimidazoleNot specified google.com
4,5-Dimethyl-1,2-phenylenediamineOxalic acidMicrowave, 400W, 4-8 min5,6'-dimethyl-1H,1'H-2,2'-bibenzo[d]imidazole79% impactfactor.org

This table presents examples of condensation reactions for the synthesis of benzimidazole derivatives.

Cyclization Strategies Involving Aldehydes and Diamines

Another prevalent method involves the condensation of o-phenylenediamines with aldehydes, followed by an oxidative cyclization to form the benzimidazole ring. For a 2-unsubstituted benzimidazole, formaldehyde (B43269) or a formaldehyde equivalent would be required. However, this method is more commonly employed for the synthesis of 2-substituted benzimidazoles. For instance, the reaction of an o-phenylenediamine with an aromatic aldehyde in the presence of a catalyst can afford the corresponding 2-arylbenzimidazole. While not directly applicable for the 2-unsubstituted core of the target molecule, this method highlights the versatility of using aldehydes in benzimidazole synthesis.

Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating. For example, the reaction of 1,2-phenylenediamine with aldehydes in the presence of oxalic acid as a catalyst under microwave irradiation has been shown to produce benzimidazoles in high yields with shorter reaction times. ijraset.com

Cross-Coupling Reactions for Benzimidazole Scaffold Construction

Modern synthetic chemistry has introduced palladium-catalyzed cross-coupling reactions as a powerful tool for the construction of heterocyclic systems, including benzimidazoles. These methods often involve the reaction of an o-haloaniline with an amine or amide, followed by an intramolecular cyclization.

A palladium-catalyzed cascade reaction of 2-chloroaryl sulfonates with an arylamine and an amide can lead to the regioselective synthesis of N-arylbenzimidazoles. nih.gov This approach allows for predictable regiocontrol based on the differential reactivity of the leaving groups. Another strategy involves the palladium-catalyzed reaction of N-(o-halophenyl)imidoyl chlorides or imidates with various N-nucleophiles to afford N-substituted benzimidazoles. nih.gov While these methods are powerful for constructing complex benzimidazoles, they are generally more elaborate than the classical condensation methods for preparing a simple 2-unsubstituted core like 5,6-dimethylbenzimidazole.

Regioselective N-Alkylation for the Introduction of the 2-Phenylethyl Moiety

Once the 5,6-dimethylbenzimidazole core is synthesized, the final and most critical step is the regioselective introduction of the 2-phenylethyl group at the N1 position. The presence of the two methyl groups at the 5 and 6 positions renders the two nitrogen atoms of the imidazole ring chemically non-equivalent, leading to the possibility of forming two different isomers upon alkylation.

The N-alkylation of benzimidazoles is typically achieved by reacting the benzimidazole with an alkyl halide in the presence of a base. The choice of base, solvent, and reaction temperature can significantly influence the regioselectivity of the reaction. Common bases used for this transformation include sodium hydride (NaH), potassium carbonate (K2CO3), and triethylamine (B128534) (NEt3). nih.govbeilstein-journals.org

Optimization of Reaction Conditions and Catalyst Systems for N1-Alkylation

Achieving high regioselectivity for the N1-alkylation of 5,6-dimethylbenzimidazole with a 2-phenylethyl halide requires careful optimization of the reaction parameters.

Solvent Effects: The polarity of the solvent can play a crucial role in determining the ratio of N1 to N3 alkylation. Aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (MeCN) are commonly employed. nih.govbeilstein-journals.org

Base Selection: The strength and nature of the base can influence the deprotonation of the benzimidazole and the subsequent nucleophilic attack. Strong bases like NaH tend to favor the formation of the thermodynamically more stable product, which in many cases is the less sterically hindered isomer. beilstein-journals.org However, the electronic effects of the substituents on the benzene (B151609) ring can also play a significant role.

Catalyst Systems: While traditional N-alkylation is often performed without a catalyst, modern approaches have explored the use of catalysts to enhance regioselectivity and reaction efficiency. For instance, palladium-catalyzed methods have been developed for the direct N-arylation and N-alkylation of benzimidazoles. documentsdelivered.comresearchgate.net However, for a simple alkylation with an alkyl halide, a catalyst is not always necessary.

A study on the N-alkylation of 5,6-dibromobenzimidazole with phenacyl chlorides optimized various reaction conditions, including the base and solvent system. The best results were achieved using sodium bicarbonate (NaHCO3) in acetonitrile at reflux. nih.gov While the substrate and alkylating agent are different, this study highlights the importance of systematic optimization to achieve high yields in N-alkylation reactions of substituted benzimidazoles.

BaseSolventTemperatureOutcomeReference
K2CO3MeCNRefluxN-alkylation of triazoles/imidazoles nih.gov
NaHTHFRefluxRegioselective N1-alkylation of indazoles beilstein-journals.org
NEt3AcetoneRefluxN-alkylation of benzimidazole nih.gov
NaHCO3MeCNRefluxOptimized for N-alkylation of 5,6-dibromobenzimidazole nih.gov

This table summarizes various conditions used for the N-alkylation of azole heterocycles, which can be adapted for the target molecule.

In the absence of specific literature for the N-phenethylation of 5,6-dimethylbenzimidazole, a plausible approach would involve reacting 5,6-dimethylbenzimidazole with 2-phenylethyl bromide or chloride in the presence of a base like potassium carbonate or sodium hydride in a solvent such as DMF or acetonitrile. The reaction would likely require heating to achieve a reasonable reaction rate. The resulting product mixture would then need to be carefully analyzed and purified to isolate the desired this compound isomer.

Stereochemical Considerations in N-Alkylation

The N-alkylation of 5,6-dimethylbenzimidazole with a 2-phenylethyl halide, such as (2-bromoethyl)benzene, is a key step in the synthesis of this compound. From a stereochemical perspective, this specific reaction does not introduce any new chiral centers into the molecule. The nitrogen atom of the benzimidazole ring that undergoes alkylation is not a stereogenic center. Furthermore, the incoming 2-phenylethyl group is itself achiral. Consequently, the product, this compound, is an achiral molecule, and therefore, no stereoisomers are formed during this N-alkylation step.

Should a chiral center be present in the alkylating agent, for instance, if a substituted 2-phenylethyl halide with a stereocenter is used, the reaction would proceed to form diastereomers. In such cases, the stereochemical outcome would be of significant interest, and chromatographic techniques such as chiral High-Performance Liquid Chromatography (HPLC) would be necessary to separate and characterize the resulting diastereomeric products. However, for the synthesis of the parent compound, these considerations are not applicable.

Functional Group Interconversions and Post-Synthetic Modifications on the 5,6-Dimethylbenzimidazole Nucleus

Once the this compound core is synthesized, it can be further functionalized through various functional group interconversions and post-synthetic modifications. These modifications can be directed at either the benzimidazole nucleus or the N-phenylethyl substituent, allowing for the creation of a library of derivatives with potentially enhanced properties.

Modifications on the Benzimidazole Ring:

The benzimidazole ring system is amenable to electrophilic substitution reactions, although the conditions need to be carefully controlled to avoid side reactions. Potential modifications include:

Nitration: Introduction of a nitro group onto the benzimidazole ring can be achieved using standard nitrating agents like nitric acid in sulfuric acid. The position of nitration would be directed by the existing substituents.

Halogenation: Bromination or chlorination can be carried out using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce halogen atoms onto the aromatic part of the benzimidazole nucleus.

Sulfonation: Treatment with fuming sulfuric acid can lead to the introduction of a sulfonic acid group.

Modifications on the N-Phenylethyl Substituent:

The phenyl ring of the 2-phenylethyl group is also a site for electrophilic aromatic substitution. These reactions would be governed by the directing effect of the ethyl-benzimidazole group.

Nitration and Halogenation: Similar to the benzimidazole ring, the phenyl group can be nitrated or halogenated, leading to a range of substituted derivatives.

Friedel-Crafts Reactions: Acylation or alkylation of the phenyl ring can be performed under Friedel-Crafts conditions to introduce new carbon-carbon bonds.

These post-synthetic modifications are invaluable for structure-activity relationship (SAR) studies, enabling the fine-tuning of the molecule's biological or material properties.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmacologically important molecules like benzimidazole derivatives to reduce the environmental impact of chemical processes.

Traditional methods for the synthesis of N-alkylated benzimidazoles often rely on the use of volatile organic solvents (VOCs), which are frequently toxic and environmentally hazardous. ub.edu Green alternatives focus on minimizing or eliminating the use of such solvents.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer a significant green advantage. beilstein-journals.orgjksus.orgdntb.gov.ua The reaction between 5,6-dimethylbenzimidazole and a 2-phenylethyl halide can be conducted by grinding the reactants together, sometimes with a solid base like potassium carbonate, and heating the mixture. dntb.gov.ua This approach not only eliminates the need for a solvent but can also lead to shorter reaction times and simpler work-up procedures. beilstein-journals.orgjksus.org

Aqueous Media Synthesis:

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. lookchem.comresearchgate.neteprajournals.com The synthesis of benzimidazole derivatives in aqueous media has been successfully demonstrated. researchgate.neteprajournals.com For the N-alkylation step, the use of a phase-transfer catalyst can be employed to facilitate the reaction between the water-insoluble organic reactants and the aqueous base. ub.edu The use of surfactants to create micelles in water can also enhance the solubility of organic substrates and promote the reaction. ub.edu

To further improve the efficiency and green credentials of the synthesis, alternative energy sources like microwave irradiation and ultrasound can be utilized.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. beilstein-journals.orgdntb.gov.uadntb.gov.uarsc.org In the context of synthesizing this compound, microwave heating can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. dntb.gov.uarsc.org Many microwave-assisted syntheses of N-substituted benzimidazoles have been reported to proceed efficiently under solvent-free conditions, further enhancing their green profile. beilstein-journals.orgdntb.gov.ua

Sonochemical Enhancements:

Sonochemistry, the application of ultrasound to chemical reactions, can also offer significant advantages. eprajournals.comresearchgate.net The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates. eprajournals.comresearchgate.net Ultrasound-assisted synthesis of N-substituted benzimidazoles has been shown to be an efficient method, often proceeding under milder conditions and with shorter reaction times than conventional methods. researchgate.net

Method Conditions Reaction Time Yield Reference
Conventional Heating Reflux in organic solvent (e.g., DMF, Acetonitrile) Several hours Moderate to Good General Benzimidazole Synthesis
Microwave-Assisted Solvent-free or minimal solvent, solid support (e.g., K2CO3) 5-15 minutes Good to Excellent beilstein-journals.orgdntb.gov.uarsc.org
Ultrasound-Assisted Aqueous or organic solvent, catalyst (e.g., Cu-based) 30-60 minutes Good eprajournals.comresearchgate.net

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction efficiency, reduce waste, and allow for milder reaction conditions. Both heterogeneous and homogeneous catalysts have been explored for the synthesis of N-substituted benzimidazoles.

Heterogeneous Catalysis:

Heterogeneous catalysts are in a different phase from the reactants, which offers the significant advantage of easy separation from the reaction mixture and potential for recycling. dntb.gov.ua This simplifies product purification and reduces waste. Examples of heterogeneous catalysts that could be applied to the synthesis of this compound include:

Solid-supported bases: Using a solid base like potassium carbonate on alumina (B75360) can facilitate the N-alkylation reaction under solvent-free conditions.

Metal-organic frameworks (MOFs): MOFs can be designed with catalytic sites and have been used for various organic transformations.

Nanoparticle catalysts: Metal nanoparticles supported on materials like silica (B1680970) or carbon can exhibit high catalytic activity. dntb.gov.ua

Homogeneous Catalysis:

Homogeneous catalysts are in the same phase as the reactants, which often leads to higher activity and selectivity due to better accessibility of the catalytic sites. rsc.org However, their separation from the product can be challenging. For the synthesis of N-substituted benzimidazoles, various homogeneous catalysts have been employed, including:

Transition metal complexes: Palladium, copper, and ruthenium complexes have been shown to be effective catalysts for C-N bond formation in the synthesis of N-aryl and N-alkyl benzimidazoles. rsc.org

Organocatalysts: The use of small organic molecules as catalysts is a rapidly growing area of green chemistry. researchgate.net Acid catalysts like phosphoric acid have been used for the synthesis of 1,2-disubstituted benzimidazoles. rsc.org

Catalyst Type Catalyst Example Advantages Disadvantages Reference
Heterogeneous Solid-supported bases (e.g., K2CO3/Al2O3) Easy separation and recyclability, reduced waste. May have lower activity compared to homogeneous catalysts. General Green Chemistry Principles
Metal Nanoparticles (e.g., Pd on carbon) High surface area and activity, recyclable. Potential for metal leaching. dntb.gov.ua
Homogeneous Transition Metal Complexes (e.g., Pd(OAc)2, CuI) High activity and selectivity, mild reaction conditions. Difficult to separate from the product. rsc.org
Organocatalysts (e.g., Phosphoric Acid) Metal-free, often less toxic, readily available. May require higher catalyst loading. rsc.orgresearchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 5,6 Dimethyl 1 2 Phenylethyl Benzimidazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H, ¹³C, and 2D NMR (COSY, HMQC, HMBC, NOESY) spectra for 5,6-Dimethyl-1-(2-phenylethyl)benzimidazole are not published in the available literature. Such analyses are crucial for the unambiguous assignment of all proton and carbon signals and for providing insights into the molecule's structure and connectivity.

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting

Experimental FT-IR and Raman spectra provide a unique "fingerprint" for a molecule based on its vibrational modes.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry is the standard method for determining the precise molecular formula of a compound by providing a highly accurate mass measurement. For this compound, the expected molecular formula is C₁₇H₁₈N₂. The theoretical exact mass for the neutral molecule is 250.14700 Da, and for its protonated form [M+H]⁺, it is 251.15428 Da. However, published experimental HRMS data confirming this precise mass could not be found.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

The photophysical properties of benzimidazole (B57391) derivatives are of significant interest due to their applications in various fields, including materials science and medicinal chemistry. The electronic absorption and emission characteristics are dictated by the nature and position of substituents on the benzimidazole core and the N1-substituent.

Analysis of Electronic Transitions and Chromophoric Behavior

The electronic spectrum of benzimidazole compounds is generally characterized by absorption bands in the UV region, which are attributed to π → π* and n → π* electronic transitions within the aromatic system. The fusion of the benzene (B151609) and imidazole (B134444) rings creates a chromophore that absorbs ultraviolet radiation. The specific wavelengths of maximum absorption (λmax) and the molar absorptivity (ε) are sensitive to the electronic nature of any substituents.

Fluorescence in benzimidazole derivatives often arises from the de-excitation of the first excited singlet state (S1) to the ground state (S0). The fluorescence emission wavelength and quantum yield are highly dependent on the molecular structure and the surrounding environment. Without experimental data, a precise description of the electronic transitions and chromophoric behavior for this specific compound cannot be provided.

Solvent Effects on Spectroscopic Signatures

The effect of solvent polarity on the absorption and emission spectra, known as solvatochromism, provides insights into the nature of the electronic transitions and the difference in dipole moment between the ground and excited states. Generally, for transitions involving an increase in dipole moment upon excitation (such as many π → π* transitions in heterocyclic compounds), a red-shift is observed in more polar solvents.

Studying this compound in a range of solvents with varying polarity would be necessary to characterize its solvatochromic behavior. This analysis would help elucidate the nature of the excited state and the influence of solvent-solute interactions on its photophysical properties. However, no such studies have been reported in the available literature.

Single-Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on the molecular geometry, conformation, and intermolecular interactions of this compound.

Determination of Molecular Geometry, Bond Lengths, and Angles

An X-ray crystal structure would provide accurate measurements of all bond lengths and angles within the molecule. The benzimidazole core is expected to be largely planar. Key parameters of interest would include the bond lengths within the fused ring system, the C-N and C-C bond lengths of the phenylethyl substituent, and the bond angles around the nitrogen atoms of the imidazole ring. This data is fundamental for understanding the structural characteristics of the molecule. A data table summarizing these parameters would be a standard component of a crystallographic report, but this information is not available.

Analysis of Molecular Conformation and Torsion Angles

The conformation of the molecule, particularly the orientation of the N1-phenylethyl group relative to the benzimidazole ring, would be defined by a set of torsion angles. The flexibility of the ethyl linker allows for various possible conformations. Analysis of torsion angles such as N1-C(ethyl)-C(ethyl)-C(phenyl) would reveal the specific spatial arrangement adopted by the molecule in the solid state. This conformation is often the one that minimizes steric hindrance and maximizes favorable intermolecular interactions.

Elucidation of Crystal Packing, Hydrogen Bonding Networks, and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice is known as crystal packing. This arrangement is governed by various non-covalent interactions. While this compound lacks traditional hydrogen bond donors (like N-H), the imidazole nitrogen atom (N3) can act as a hydrogen bond acceptor. Therefore, weak C-H···N hydrogen bonds could be present.

Furthermore, π-π stacking interactions between the aromatic rings (benzimidazole and phenyl) are highly probable and would play a significant role in stabilizing the crystal structure. The specific distances and geometries of these interactions (e.g., face-to-face, offset) would be revealed by the diffraction data. Understanding these intermolecular forces is crucial for predicting the physical properties of the material. In the absence of a published crystal structure, a detailed analysis of the packing and interactions is not possible.

Supramolecular Architecture in the Solid State

The solid-state packing of this compound is anticipated to be a complex interplay of relatively weak intermolecular forces, including hydrogen bonds and π-π stacking interactions. These interactions work in concert to build a stable, three-dimensional crystalline network. The presence of both aromatic systems—the benzimidazole core and the phenylethyl substituent—provides multiple sites for such interactions.

Intermolecular Hydrogen Bonding:

In the absence of classical hydrogen bond donors (like N-H or O-H), the supramolecular assembly of this compound would be significantly influenced by weaker C-H···N and C-H···π hydrogen bonds. rsc.orgnih.gov The lone pair of electrons on the unprotonated nitrogen atom of the imidazole ring can act as an acceptor for hydrogen atoms from the methyl groups, the phenylethyl chain, or the aromatic rings of neighboring molecules. nih.gov

Similarly, the electron-rich π-systems of the benzimidazole and phenyl rings can serve as acceptors for hydrogen atoms, leading to C-H···π interactions. rsc.orgnih.gov These interactions, although individually weak, can collectively contribute to the stability of the crystal packing. orientaljphysicalsciences.orgresearchgate.net The geometry and energy of these bonds are crucial in directing the orientation of molecules relative to one another.

π-π Stacking Interactions:

Aromatic stacking interactions are expected to play a pivotal role in the crystal packing of this compound. rsc.org The planar benzimidazole core and the phenyl group of the phenylethyl substituent are both capable of engaging in π-π stacking. nih.gov These interactions can occur between the benzimidazole rings of adjacent molecules, between the phenyl rings, or between a benzimidazole ring and a phenyl ring.

The geometry of these stacking interactions is typically parallel-displaced or T-shaped, rather than a direct face-to-face arrangement, to minimize electrostatic repulsion. nih.govohio-state.edu The extent and nature of these π-π interactions would significantly influence the solid-state properties of the compound. rsc.org

Hypothetical Crystallographic Data:

A single-crystal X-ray diffraction study would be necessary to definitively determine the crystal structure and supramolecular arrangement. The following table provides an example of the kind of crystallographic data that would be obtained from such an analysis.

Parameter Hypothetical Value
Chemical FormulaC₁₇H₁₈N₂
Formula Weight250.34
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)9.876
α (°)90
β (°)105.21
γ (°)90
Volume (ų)1489.3
Z4
Density (calculated) (g/cm³)1.115

Illustrative Intermolecular Interaction Data:

Detailed analysis of the crystal structure would also reveal the specific intermolecular contacts. The table below illustrates the types of interactions and their geometric parameters that might be observed.

Interaction Type Donor-Acceptor Distance (D···A) (Å) Angle (D-H···A) (°)
C-H···NC(methyl)-H···N(imidazole)3.45155
C-H···πC(ethyl)-H···Centroid(phenyl)3.60148
π-π StackingCentroid(benzimidazole)···Centroid(phenyl)3.80-
π-π StackingCentroid(benzimidazole)···Centroid(benzimidazole)3.75-

It is important to reiterate that the information presented in this section is a predictive overview based on the established principles of supramolecular chemistry and the observed crystal structures of related benzimidazole derivatives. mdpi.comiucr.orgnih.gov Definitive characterization of the supramolecular architecture of this compound would require experimental validation through single-crystal X-ray diffraction.

Based on a comprehensive search for scientific literature, there are currently no available theoretical and computational chemistry investigations specifically focused on the compound This compound .

Therefore, it is not possible to provide the detailed analysis and data tables requested for the following sections:

Theoretical and Computational Chemistry Investigations of 5,6 Dimethyl 1 2 Phenylethyl Benzimidazole

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Wavelengths)

Computational methods are widely used to predict the spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. DFT is a common method for these predictions. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for calculating NMR chemical shifts (δ). rsc.orgnih.govimist.mabeilstein-journals.org Theoretical calculations provide absolute shieldings (σ), which are then converted to chemical shifts using a reference compound like Tetramethylsilane (TMS). imist.ma

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. By computing the harmonic vibrational frequencies, one can identify the characteristic vibrational modes associated with specific functional groups. For the parent compound, 5,6-dimethyl benzimidazole (B57391), vibrational spectra have been computed using the B3LYP/6-311G** method, showing good agreement with experimental data. nih.gov

UV-Vis Wavelengths: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) range. researchgate.net These calculations yield the excitation energies and oscillator strengths, which correlate with the wavelength (λmax) and intensity of absorption bands. For similar benzimidazole derivatives, UV-Vis spectra show characteristic bands corresponding to π→π* and n→π* transitions. researchgate.net

Comparison of Theoretical and Experimental Data

A critical step in computational studies is the validation of theoretical results against experimental data. For spectroscopic parameters, this involves a direct comparison of the calculated and measured spectra.

Often, a scaling factor is applied to the calculated vibrational frequencies to account for systematic errors in the computational methods and the neglect of anharmonicity. mdpi.com For NMR chemical shifts, a linear regression analysis between the calculated and experimental values is typically performed to assess the quality of the prediction. High correlation coefficients (R²) indicate excellent agreement. imist.ma Studies on various benzimidazoles show that methods like GIAO-DFT can reproduce experimental NMR shifts with high accuracy. nih.govbeilstein-journals.org Similarly, DFT calculations on the vibrational spectra of 5,6-dimethyl benzimidazole have been shown to be comparable with recorded FT-IR and FT-Raman spectra. nih.gov

Below is a hypothetical table illustrating how theoretical and experimental NMR data for 5,6-Dimethyl-1-(2-phenylethyl)benzimidazole would be compared.

AtomTheoretical Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
C2Data not availableData not available
C4Data not availableData not available
C5Data not availableData not available
C6Data not availableData not available
C7Data not availableData not available
C3aData not availableData not available
C7aData not availableData not available

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

For this compound, an MD simulation would typically place the molecule in a box of solvent (e.g., water or an organic solvent) and simulate its motion over nanoseconds. Analysis of the simulation trajectory can reveal:

Conformational Stability: By monitoring the root-mean-square deviation (RMSD) of the molecule's backbone, one can assess its structural stability over time. semanticscholar.orgnih.gov

Solvation Effects: The simulation shows how solvent molecules arrange around the solute, forming a solvation shell. This is crucial for understanding solubility and how the solvent affects the molecule's conformation and reactivity.

Flexibility: The root-mean-square fluctuation (RMSF) of individual atoms or functional groups can identify the most flexible regions of the molecule. semanticscholar.org

Investigation of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are fundamental to molecular recognition, self-assembly, and crystal packing. nih.gov The Non-Covalent Interaction (NCI) index is a powerful computational tool used to visualize these weak interactions in 3D space. jussieu.frwikipedia.orgnih.gov

NCI analysis is based on the electron density (ρ) and its derivatives. The resulting visualization, often called an NCI plot, displays surfaces between interacting fragments. researchgate.netresearchgate.net These surfaces are color-coded to distinguish between different types of interactions:

Blue: Strong, attractive interactions like hydrogen bonds.

Green: Weak, attractive van der Waals interactions.

Red: Repulsive interactions, such as steric clashes. researchgate.netresearchgate.net

For this compound, NCI analysis could reveal intramolecular interactions between the phenylethyl side chain and the benzimidazole core, as well as intermolecular interactions that would govern its behavior in a condensed phase or in a complex with another molecule.

Chemical Reactivity and Transformation Studies of 5,6 Dimethyl 1 2 Phenylethyl Benzimidazole

Electrophilic Aromatic Substitution on the Benzimidazole (B57391) and Phenyl Rings

The benzimidazole ring system is inherently aromatic and susceptible to electrophilic attack. The fusion of the benzene (B151609) and imidazole (B134444) rings, along with the presence of two nitrogen atoms, influences the electron density distribution and, consequently, the regioselectivity of electrophilic substitution reactions. In the case of 5,6-Dimethyl-1-(2-phenylethyl)benzimidazole, the benzimidazole core possesses two distinct aromatic rings: the dimethyl-substituted benzene ring and the imidazole ring. Additionally, the N-1 substituent contains a phenyl ring.

Theoretical calculations on the parent benzimidazole molecule indicate that positions 4, 5, 6, and 7 on the benzene portion of the benzimidazole core are π-excessive and are thus prone to electrophilic substitution. The presence of two electron-donating methyl groups at the 5- and 6-positions of the benzimidazole ring in the title compound is expected to further activate these positions towards electrophilic attack. Consequently, electrophilic substitution, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, would be directed to the available 4- and 7-positions of the benzimidazole ring.

The phenyl ring of the 2-phenylethyl substituent at the N-1 position is also susceptible to electrophilic aromatic substitution. As an alkyl-substituted benzene, it is activated towards electrophilic attack, with substitution being directed to the ortho and para positions. The specific conditions of the reaction would determine whether substitution occurs preferentially on the benzimidazole ring or the appended phenyl ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reagent/ReactionPredicted Major Substitution Product(s) on Benzimidazole RingPredicted Major Substitution Product(s) on Phenyl Ring
HNO₃/H₂SO₄ (Nitration)4-Nitro-5,6-dimethyl-1-(2-phenylethyl)benzimidazole and 7-Nitro-5,6-dimethyl-1-(2-phenylethyl)benzimidazole5,6-Dimethyl-1-(2-(4-nitrophenyl)ethyl)benzimidazole and 5,6-Dimethyl-1-(2-(2-nitrophenyl)ethyl)benzimidazole
Br₂/FeBr₃ (Bromination)4-Bromo-5,6-dimethyl-1-(2-phenylethyl)benzimidazole and 7-Bromo-5,6-dimethyl-1-(2-phenylethyl)benzimidazole5,6-Dimethyl-1-(2-(4-bromophenyl)ethyl)benzimidazole and 5,6-Dimethyl-1-(2-(2-bromophenyl)ethyl)benzimidazole
SO₃/H₂SO₄ (Sulfonation)This compound-4-sulfonic acid and this compound-7-sulfonic acid4-(2-(5,6-Dimethylbenzimidazol-1-yl)ethyl)benzenesulfonic acid and 2-(2-(5,6-Dimethylbenzimidazol-1-yl)ethyl)benzenesulfonic acid
R-Cl/AlCl₃ (Friedel-Crafts Alkylation)4-Alkyl-5,6-dimethyl-1-(2-phenylethyl)benzimidazole and 7-Alkyl-5,6-dimethyl-1-(2-phenylethyl)benzimidazole5,6-Dimethyl-1-(2-(4-alkylphenyl)ethyl)benzimidazole and 5,6-Dimethyl-1-(2-(2-alkylphenyl)ethyl)benzimidazole

Nucleophilic Reactions at the Nitrogen Centers and Alkyl Substituents

The benzimidazole nucleus contains two nitrogen atoms with different electronic characteristics. The N-1 nitrogen is considered pyrrole-like and is less basic, while the N-3 nitrogen is pyridine-like and more basic and nucleophilic. In this compound, the N-1 position is already substituted. The N-3 nitrogen, with its lone pair of electrons, is the primary site for nucleophilic attack. For instance, it can be readily alkylated with alkyl halides to form 1,3-dialkylbenzimidazolium salts.

The C-2 carbon of the imidazole ring can also be susceptible to nucleophilic substitution, particularly if a good leaving group is present at this position. However, in the unsubstituted case, this position is generally less reactive towards nucleophiles.

Reactions can also occur at the alkyl substituents. The methylene group of the phenylethyl substituent adjacent to the N-1 nitrogen (the benzylic-like position) could potentially undergo reactions under specific conditions, although this is less common compared to reactions at the heterocyclic core.

Acid-Base Properties and Protonation Equilibria of the Benzimidazole Core

The benzimidazole moiety possesses both acidic and basic properties. The N-3 atom with its lone pair of electrons confers basicity to the molecule, allowing it to be protonated in the presence of acids to form a benzimidazolium cation. The pKa of the conjugate acid of the parent benzimidazole is approximately 5.6, indicating it is a weak base. nih.gov

The N-H proton of an N-unsubstituted benzimidazole is weakly acidic (pKa ≈ 12.8). nih.gov However, in this compound, the N-1 position is substituted, so it does not possess this acidic proton.

Table 2: Estimated Acid-Base Properties

PropertyEstimated Value
pKa (conjugate acid)5.5 - 6.5
BasicityWeakly basic

Oxidative and Reductive Transformations of the Compound

The benzimidazole ring is generally stable to oxidation. However, the alkyl substituents are susceptible to oxidation under strong oxidizing conditions. The methyl groups at the 5- and 6-positions and the ethyl moiety of the N-1 substituent can be oxidized. For instance, treatment with a strong oxidizing agent like potassium permanganate (KMnO₄) under harsh conditions could potentially oxidize the methyl groups to carboxylic acids and cleave the phenylethyl side chain. libretexts.orgmasterorganicchemistry.com

The phenylethyl group, specifically the benzylic methylene, is also a potential site for oxidation. Milder oxidizing agents might selectively oxidize this position.

Reduction of the benzimidazole ring is difficult due to its aromatic stability. However, if nitro groups were introduced onto the aromatic rings through electrophilic substitution, these could be readily reduced to amino groups using standard reducing agents like tin and hydrochloric acid or catalytic hydrogenation. nih.gov

Photochemical Reactions and Photophysical Behavior

Benzimidazole and its derivatives are known to exhibit interesting photophysical properties, including fluorescence. nih.gov The absorption and emission characteristics are influenced by the substituents on the benzimidazole core and the solvent polarity.

For this compound, the extended conjugation provided by the benzimidazole system and the phenyl ring would lead to absorption in the UV region. Based on data for structurally related compounds like 1-benzyl-5,6-dimethylbenzimidazole, one would expect UV absorption maxima in the range of 250-300 nm. uni.lu

Upon excitation, the molecule is expected to exhibit fluorescence. The quantum yield and the Stokes shift (the difference between the absorption and emission maxima) would be dependent on the specific electronic transitions and non-radiative decay pathways available to the excited state. Studies on similar benzimidazole derivatives have shown that they can be fluorescent, making them potentially useful as probes or in materials science. nih.gov

Photochemical reactions of benzimidazoles can include photoisomerization, photodimerization, and photoreduction, depending on the reaction conditions and the presence of other reactive species. The N-phenylethyl group could also participate in photochemical reactions, such as photocyclization, although this would likely require specific reaction conditions.

Table 3: Predicted Photophysical Properties

PropertyPredicted Range
UV Absorption (λmax)250 - 300 nm
Fluorescence EmissionExpected

Investigation of Reaction Mechanisms and Kinetic Studies Related to its Transformations

The mechanisms of the fundamental reactions of benzimidazoles have been extensively studied. Electrophilic aromatic substitution on the benzene ring of the benzimidazole core proceeds via a standard arenium ion intermediate, similar to other aromatic compounds. nih.gov The attack of the electrophile on the electron-rich benzene ring is the rate-determining step.

Nucleophilic substitution at the N-3 position, such as N-alkylation, typically follows an SN2 mechanism where the nucleophilic nitrogen attacks the alkyl halide, displacing the halide ion. researchgate.net Kinetic studies of such reactions can provide insights into the reaction rates and the influence of substituents and reaction conditions.

The kinetics of the N-alkylation of imidazoles and benzimidazoles have been studied, and the reaction rates are influenced by the nature of the alkylating agent, the solvent, and the basicity of the benzimidazole derivative. otago.ac.nz For this compound, the increased basicity due to the methyl groups would likely increase the rate of N-alkylation at the N-3 position compared to unsubstituted benzimidazole.

Mechanistic studies on the photochemical transformations of benzimidazoles are more complex and can involve various excited states and reactive intermediates. The specific pathways would need to be elucidated through detailed spectroscopic and computational studies.

Coordination Chemistry and Ligand Properties of 5,6 Dimethyl 1 2 Phenylethyl Benzimidazole

Coordination Modes and Binding Affinity of 5,6-Dimethyl-1-(2-phenylethyl)benzimidazole to Metal Centers

The coordination of this compound to metal ions occurs in a well-defined manner characteristic of N-substituted benzimidazoles. The primary binding site is the sp²-hybridized imine nitrogen atom (N3) of the imidazole (B134444) ring. researchgate.net The lone pair of electrons on this nitrogen is readily available for donation to a Lewis acidic metal center, forming a stable sigma (σ) bond. The presence of the 2-phenylethyl group at the N1 position sterically hinders this nitrogen from participating in coordination, thus making the ligand a predictable monodentate N-donor.

The binding affinity of benzimidazole-based ligands for various metal ions is substantial, leading to the formation of stable complexes. researchgate.netresearchgate.net While quantitative binding affinity constants for this compound are not extensively documented, the successful isolation of numerous crystalline complexes with transition metals serves as qualitative evidence of strong metal-ligand interactions. researchgate.net Studies on analogous bis-benzimidazole systems immobilized on silica (B1680970) have demonstrated a high and selective affinity for certain divalent metal ions, particularly Cu(II), even in acidic conditions, suggesting robust chelation. rsc.org The formation of stable complexes is a hallmark of benzimidazole (B57391) chemistry, driven by the favorable energetics of the metal-nitrogen bond. nih.gov

Synthesis and Characterization of Metal Complexes with this compound as a Ligand

The synthesis of metal complexes involving benzimidazole derivatives is generally straightforward. researchgate.net A common method involves the direct reaction of the ligand with a metal salt in a suitable solvent. For this compound, this typically entails dissolving the ligand in an organic solvent, such as ethanol (B145695) or methanol, and adding a solution of the desired metal salt (e.g., a chloride or acetate (B1210297) salt) in the same solvent. researchgate.netmdpi.com The mixture is often stirred at room temperature or under reflux to facilitate the reaction, leading to the precipitation of the complex, which can then be isolated by filtration, washed, and dried. researchgate.net

A variety of transition metal complexes with the closely related 5,6-dimethylbenzimidazole (B1208971) ligand have been synthesized and characterized, providing a model for the behavior of its N-phenylethyl derivative. Complexes with general formulas such as [M(L)₂Cl₂], where M can be Co(II) or Cu(II) and L is the benzimidazole ligand, have been prepared. researchgate.net These syntheses are typically achieved by mixing ethanolic solutions of the ligand and the corresponding metal(II) chloride in a 2:1 molar ratio. researchgate.net The resulting products are often crystalline solids that are stable under ambient conditions. researchgate.net Characterization of these complexes confirms the coordination of the ligand to the metal center and allows for the elucidation of their geometric structures. researchgate.netnih.gov For instance, complexes of Cu(II), Co(II), and Zn(II) with benzimidazole-derived Schiff bases have been extensively studied. nih.gov

Complexes of this compound with main group metals can be synthesized using similar methodologies. Research on the parent 5,6-dimethylbenzimidazole scaffold has shown the formation of stable complexes with metals like cadmium(II) and mercury(II). researchgate.net The synthesis follows the same general procedure of reacting the ligand with the appropriate metal salt, such as CdCl₂ or HgCl₂, in an alcoholic solvent. researchgate.net The resulting complexes, for example [Cd(5,6-dimethylbenzimidazole)₂Cl₂], are typically insoluble in water but soluble in coordinating solvents like DMF and DMSO. researchgate.net The characterization data for these complexes are consistent with the ligand acting as a monodentate donor, coordinating through the N3 atom. researchgate.netmdpi.com

Spectroscopic and Structural Elucidation of Metal-Ligand Interactions in Complexes

The interaction between this compound and a metal center induces distinct changes in its spectroscopic properties, which are instrumental in characterizing the resulting complexes.

Infrared (IR) Spectroscopy : The most telling evidence of coordination in the IR spectrum is the shift of the ν(C=N) stretching vibration of the imidazole ring. In the free ligand, this band appears at a specific frequency, which shifts (typically to a lower wavenumber) upon complexation. nih.govnih.gov This shift signifies a change in the electron density of the C=N bond due to the donation of the nitrogen's lone pair to the metal. New bands appearing in the far-IR region (typically 400–500 cm⁻¹) can often be assigned to the newly formed metal-nitrogen (ν(M-N)) bond vibrations, providing direct evidence of coordination. nih.gov

UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of the complexes provide insights into the coordination geometry. The spectra typically display intense bands in the UV region corresponding to π→π* and n→π* intra-ligand transitions. nih.gov These bands often experience a shift upon coordination. For complexes with d-block metals like Co(II) and Cu(II), weaker absorption bands may appear in the visible region. These bands are attributed to d-d electronic transitions, and their position and intensity are highly dependent on the coordination geometry around the metal ion (e.g., tetrahedral vs. octahedral). researchgate.netresearchgate.net

Structural Analysis : While spectroscopic methods suggest the coordination mode, single-crystal X-ray diffraction provides definitive structural proof. For analogous complexes of 5,6-dimethylbenzimidazole with Co(II), Cu(II), Cd(II), and Hg(II), a general formula of [M(L)₂Cl₂] has been proposed, with a tetrahedral geometry suggested by spectroscopic and magnetic data. researchgate.net Studies on zinc(II) complexes with similar bidentate benzimidazole ligands have revealed the formation of dinuclear structures with tetrahedral coordination around each zinc center. mdpi.com

The table below summarizes typical spectroscopic shifts observed upon complexation of benzimidazole ligands.

Spectroscopic TechniqueKey FeatureObservation upon ComplexationImplication
FT-IR ν(C=N) stretchShift to lower or higher frequencyCoordination via imine nitrogen (N3)
ν(M-N) stretchAppearance of new band in far-IRFormation of metal-nitrogen bond
UV-Vis Intra-ligand transitionsShift in λmax of π→π* and n→π* bandsPerturbation of ligand's electronic system
d-d transitionsAppearance of new bands in visible regionIndicates coordination geometry of the metal

Design and Synthesis of Metal-Organic Frameworks (MOFs) Incorporating this compound Subunits

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov Benzimidazole derivatives are excellent candidates for use as linkers in MOF synthesis due to their rigid structure and well-defined coordination vectors. researchgate.net While this compound itself acts as a monodentate ligand and would terminate framework growth, it can be functionalized with additional coordinating groups (e.g., carboxylates) to act as a multitopic linker.

The synthesis of MOFs typically involves solvothermal or hydrothermal methods, where the metal salt and the organic linker are heated in a sealed vessel. rsc.org For example, MOFs have been successfully synthesized using 5-(benzimidazole-1-yl)isophthalic acid with various transition metals like Cd(II), Zn(II), Co(II), and Ni(II). rsc.org Similarly, a cobalt-benzimidazole MOF, belonging to the Zeolitic Imidazolate Framework (ZIF) family, has been reported. rsc.org The inclusion of the 5,6-dimethylbenzimidazole core within a MOF structure could impart unique properties related to porosity, catalysis, or luminescence. The bulky phenylethyl group would influence the packing within the framework and could be used to tune the pore size and environment of the resulting MOF.

Applications of this compound Metal Complexes in Catalysis

While direct catalytic studies on metal complexes of this compound are not extensively documented in publicly available literature, the broader family of N-substituted benzimidazole ligands has been widely employed in catalysis. The electronic and steric tuneability of these ligands allows for the fine-tuning of the catalytic properties of their metal complexes. The presence of the electron-donating methyl groups and the bulky phenylethyl substituent in the target ligand suggests that its metal complexes would be well-suited for a range of catalytic transformations.

Homogeneous Catalysis for Organic Transformations

Metal complexes of substituted benzimidazoles are highly effective as homogeneous catalysts in a variety of organic transformations. These reactions benefit from the soluble nature of the catalyst, which allows for high activity and selectivity under mild reaction conditions. Key applications include transfer hydrogenation, C-H functionalization, and cross-coupling reactions.

Transfer Hydrogenation: Ruthenium complexes bearing N-alkylbenzimidazole ligands have demonstrated significant catalytic activity in the transfer hydrogenation of ketones. These reactions typically utilize a hydrogen donor, such as isopropanol, to reduce the carbonyl group. The catalytic cycle involves the formation of a ruthenium-hydride species, which then transfers the hydride to the ketone. The specific substituents on the benzimidazole ligand play a crucial role in the catalyst's efficiency. For instance, research on related ruthenium(II) complexes has shown that the electronic nature of the benzimidazole ligand influences the catalytic turnover frequency.

Table 1: Catalytic Activity of a Related Ruthenium(II)-Benzimidazole Complex in Transfer Hydrogenation of Acetophenone
CatalystSubstrateProductConversion (%)Reaction Time (h)
[RuCl₂(p-cymene)(1-benzyl-2-phenyl-1H-benzo[d]imidazole)]Acetophenone1-Phenylethanol951
[RuCl₂(p-cymene)(1-benzyl-2-(p-tolyl)-1H-benzo[d]imidazole)]Acetophenone1-Phenylethanol981

Cross-Coupling Reactions: Palladium complexes featuring N-substituted benzimidazole ligands are effective catalysts for various cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. These reactions are fundamental in the formation of carbon-carbon bonds. The benzimidazole ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle, including oxidative addition and reductive elimination. The steric bulk provided by substituents like the phenylethyl group can enhance catalyst stability and influence product selectivity. For instance, an ionically tagged palladium(II) complex with a benzimidazole ligand has been successfully used in the Suzuki-Miyaura coupling of aryl halides with phenylboronic acids in an aqueous system, demonstrating the versatility of such catalytic systems. lookchem.com

Table 2: Suzuki-Miyaura Coupling using a Related Ionically Tagged Benzimidazole Palladium(II) Complex
Aryl HalideBoronic AcidProductYield (%)
4-BromotoluenePhenylboronic acid4-Methyl-1,1'-biphenyl95
4-BromoanisolePhenylboronic acid4-Methoxy-1,1'-biphenyl92

Heterogeneous Catalysis and Supported Systems

To overcome challenges associated with catalyst separation and recycling in homogeneous catalysis, metal complexes of benzimidazole ligands can be immobilized on solid supports. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Immobilization Strategies: Metal complexes of this compound can be heterogenized through several methods. One common approach involves the covalent attachment of the ligand to a polymer support, such as polystyrene, or an inorganic material like silica gel. The functionalized support is then treated with a metal precursor to form the immobilized catalyst. Another strategy is the encapsulation of the metal complex within the pores of a mesoporous material.

Table 3: General Comparison of Homogeneous and Heterogeneous Catalysis with Benzimidazole-Metal Complexes
FeatureHomogeneous CatalysisHeterogeneous Catalysis
Catalyst RecoveryDifficult, often requires distillation or extractionEasy, typically by filtration
Catalyst ReusabilityGenerally lowOften high, for multiple cycles
Reaction ConditionsUsually milder conditionsMay require more forcing conditions
Activity and SelectivityTypically highCan be lower due to mass transfer limitations

Potential Applications in Non Biological Advanced Materials Science

Integration of 5,6-Dimethyl-1-(2-phenylethyl)benzimidazole into Functional Polymer Systems

The incorporation of benzimidazole (B57391) moieties into polymer backbones is a well-established strategy for developing high-performance materials with enhanced thermal and mechanical stability. The specific structure of this compound offers several advantages for its use as a monomer or a functional additive in polymer systems.

The dimethyl groups on the benzene (B151609) ring of the benzimidazole core can increase the solubility of the resulting polymers in organic solvents, facilitating their processing. Furthermore, the N-phenylethyl substituent can disrupt polymer chain packing, leading to materials with lower crystallinity and potentially improved processability. rsc.org The introduction of such bulky, non-coplanar groups can also increase the free volume within the polymer matrix, which can be advantageous for applications such as gas separation membranes.

Novel homopolymers and copolymers containing 2H-benzimidazol-2-one units have been synthesized, demonstrating that the benzimidazole moiety can act as a building block for high molecular weight linear polymers. nih.govacs.org These polymers exhibit high glass transition temperatures and good thermal stability. nih.govacs.org For instance, the homopolymer of a benzimidazol-2-one (B1210169) derivative was reported to have a glass transition temperature (Tg) of 348 °C. nih.govacs.org The incorporation of an N-phenyl-substituted benzimidazole into a poly(benzimidazole imide) resulted in a polymer with a high Tg of up to 425 °C and reduced water absorption. rsc.org It is plausible that polymers derived from this compound would exhibit similarly impressive thermal properties.

Table 1: Potential Effects of this compound Incorporation on Polymer Properties

PropertyPotential EffectRationale
Thermal StabilityEnhancedInherent rigidity and aromaticity of the benzimidazole core.
SolubilityIncreasedPresence of dimethyl groups.
ProcessabilityImprovedDisruption of chain packing by the N-phenylethyl group.
Glass Transition Temp. (Tg)IncreasedRigidity of the benzimidazole unit.
Water AbsorptionDecreasedHydrophobicity of the N-phenylethyl and dimethyl groups.

Optoelectronic Applications (e.g., Organic Light-Emitting Diodes (OLEDs), Photovoltaics)

Benzimidazole derivatives are widely recognized for their utility in optoelectronic devices due to their excellent charge-transporting properties and high thermal stability. researchgate.net The electron-deficient nature of the imidazole (B134444) ring makes them suitable for use as electron-transporting materials or as host materials for phosphorescent emitters in OLEDs.

The specific substituents on this compound can be expected to modulate its electronic properties. The electron-donating dimethyl groups and the π-system of the phenylethyl group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This tunability is crucial for optimizing the performance of organic electronic devices by ensuring efficient charge injection and transport.

In the realm of photovoltaics, benzimidazole-based molecules have been successfully employed as hole-transporting materials (HTMs) in perovskite solar cells. lanl.gov A study on two new benzimidazole-based small molecules as dopant-free HTMs demonstrated that a donor-rich design could lead to a high open-circuit voltage and a power conversion efficiency of over 20%. lanl.gov Furthermore, benzimidazole derivatives have been synthesized for use as organic sensitizers in dye-sensitized solar cells (DSSCs), with one such dye achieving an efficiency of 7.38%. ntnu.edu.tw The photophysical properties of benzimidazole derivatives are highly dependent on the substituents and the solvent, which allows for the fine-tuning of their absorption and emission characteristics. acs.orgacs.orgresearchgate.net

Development of Chemical Sensors and Probes Based on its Electronic Properties

The benzimidazole scaffold is a common structural motif in the design of fluorescent chemosensors for the detection of metal ions and anions. nih.govresearchgate.net The nitrogen atoms in the imidazole ring can act as binding sites for analytes, and this interaction can lead to a change in the fluorescence properties of the molecule, such as quenching or enhancement of the emission.

Benzimidazole-based fluorescent sensors have demonstrated high selectivity and sensitivity for a variety of metal ions, including Cu2+, Zn2+, and Co2+. rsc.orgmdpi.comnih.gov For instance, a novel benzimidazole-derived fluorescent sensor was developed for the selective turn-off detection of Cu2+ and the ratiometric turn-on detection of Zn2+. rsc.org The detection limits for these ions were found to be in the nanomolar to micromolar range. rsc.org The sensing mechanism often relies on processes such as photoinduced electron transfer (PET) or the inhibition of excited-state intramolecular proton transfer (ESIPT). rsc.orgnih.gov

The this compound molecule, with its potential for fluorescence and the presence of coordinating nitrogen atoms, could be a promising candidate for the development of new chemosensors. The substituents on the benzimidazole core can be further modified to introduce specific recognition sites for target analytes, thereby enhancing the selectivity of the sensor.

Table 2: Examples of Benzimidazole-Based Fluorescent Sensors and their Target Analytes

Sensor TypeTarget AnalyteSensing MechanismReference
Turn-off/RatiometricCu2+/Zn2+Inhibition of ESIPT rsc.org
Turn-offCo2+Photoinduced Electron Transfer (PET) mdpi.comnih.gov
Turn-on/Turn-offVarious AnionsPET/Increased Molecular Rigidity nih.gov
Turn-offAzo DyesInner Filter Effect

Role in Liquid Crystals, Dyes, and Pigments

The rigid, rod-like structure of the benzimidazole core makes it a suitable mesogen for the formation of liquid crystalline phases. A number of benzimidazole-based compounds have been synthesized and shown to exhibit nematic and smectic mesophases. tandfonline.comresearchgate.netrsc.orgresearchgate.net The introduction of flexible alkyl or alkoxy side chains is a common strategy to induce liquid crystallinity in these materials.

A series of benzimidazole-based liquid crystals containing a difluoro-substituted phenylacetylene (B144264) unit displayed enantiotropic nematic phases and exhibited high birefringence, a property that is highly desirable for applications in display technologies. tandfonline.com The presence of the phenylethyl group in this compound could contribute to the formation of stable mesophases.

In addition to their liquid crystalline properties, benzimidazole derivatives have been utilized as dyes and pigments. rsc.orgnih.gov Their strong absorption in the UV-visible region and high thermal stability make them suitable for a range of applications. As previously mentioned, benzimidazole-based dyes have been developed for use in dye-sensitized solar cells. ntnu.edu.tw The color and photophysical properties of these dyes can be tuned by modifying the substituents on the benzimidazole core.

Surface Chemistry and Adsorption Phenomena for Material Interfaces

The ability of benzimidazole derivatives to adsorb onto metal surfaces has led to their widespread use as corrosion inhibitors. jmaterenvironsci.comresearchgate.netrsc.org The nitrogen atoms in the imidazole ring can coordinate with metal atoms, forming a protective layer that prevents the metal from coming into contact with corrosive agents. The adsorption of these molecules on the metal surface can occur through both physisorption and chemisorption mechanisms. rsc.orgicrc.ac.ir

The inhibition efficiency of benzimidazole-based corrosion inhibitors is dependent on their concentration and the surrounding temperature. jmaterenvironsci.comresearchgate.net A study on a substituted benzimidazole derivative as a corrosion inhibitor for carbon steel in a hydrochloric acid solution reported a maximum inhibition efficiency of 95% at a concentration of 10-3 M. jmaterenvironsci.comresearchgate.net The adsorption of this inhibitor on the steel surface was found to obey the Langmuir adsorption isotherm. jmaterenvironsci.comresearchgate.net

Furthermore, the benzimidazole moiety can be used for the surface functionalization of materials to impart desired properties. For example, polybenzimidazole membranes have been surface-functionalized to increase their hydrophilicity and surface charge for applications in water purification. researchgate.net The this compound molecule could potentially be used to modify the surface properties of various substrates, enhancing their performance in applications ranging from corrosion protection to membrane separations.

Future Research Directions and Emerging Paradigms in the Chemistry of 5,6 Dimethyl 1 2 Phenylethyl Benzimidazole

Discovery of Novel and Efficient Synthetic Routes

The synthesis of benzimidazole (B57391) derivatives has evolved significantly from classical condensation methods. researchgate.net Traditionally, these compounds are formed by reacting an o-phenylenediamine (B120857) with a carbonyl compound. enpress-publisher.com The synthesis of 5,6-Dimethyl-1-(2-phenylethyl)benzimidazole would logically follow a two-step process: first, the condensation of 4,5-dimethyl-1,2-diaminobenzene with a suitable reagent to form the 5,6-dimethylbenzimidazole (B1208971) core, followed by N-alkylation with (2-bromoethyl)benzene.

Future research is focused on overcoming the limitations of conventional methods, such as harsh reaction conditions and long reaction times. chemmethod.com The discovery of novel and more efficient synthetic routes is a key objective. Modern synthetic chemistry emphasizes the use of green chemistry principles, including solvent-free reactions and the use of eco-friendly catalysts to improve yields and sustainability. researchgate.net

Emerging strategies that could be applied to the synthesis of this target molecule include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields by enabling rapid and uniform heating. researchgate.net

Catalytic Approaches: The use of novel catalysts, including metallic and non-metallic options, can facilitate the reaction under milder conditions. nih.gov For instance, palladium-catalyzed cross-coupling reactions represent a powerful tool for functionalizing the benzimidazole core, which could be adapted for novel synthetic strategies. nih.gov

Synthetic Strategy Key Features Potential Advantages Relevant Research Area
Classical Condensation Reaction of diamine with carboxylic acid/aldehydeWell-established, versatileFoundational Benzimidazole Synthesis
One-Pot Reactions Multiple steps in a single vesselReduced waste, time, and costProcess Chemistry, Green Synthesis researchgate.net
Microwave-Assisted Synthesis Use of microwave irradiation for heatingRapid reaction rates, higher yieldsGreen Chemistry, High-Throughput Synthesis researchgate.net
Palladium-Catalyzed Coupling C-N bond formation via cross-couplingHigh functional group tolerance, mild conditionsOrganometallic Catalysis, Medicinal Chemistry nih.gov

Advanced Computational Prediction of New Chemical Properties and Behavior

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules before they are synthesized, saving significant time and resources. nih.gov For this compound, advanced computational methods like Density Functional Theory (DFT) can be employed to predict a range of chemical and electronic properties. researchgate.net

Future research will leverage these tools to:

Predict Electronic Properties: Calculations can determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and its potential in electronic materials. researchgate.net

Simulate Molecular Interactions: Molecular docking studies can predict how the molecule might interact with biological targets, such as enzymes or receptors, guiding its development in medicinal chemistry. researchgate.net This involves creating a pharmacophore model to identify key functional groups responsible for potential biological activity. nih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule. mdpi.com This early-stage analysis is critical for evaluating its drug-likeness and identifying potential liabilities. mdpi.com

The following table presents a hypothetical summary of properties for a benzimidazole derivative that could be predicted using computational methods.

Predicted Property Computational Method Significance Example Finding
Binding Affinity Molecular Docking (AutoDock Vina)Predicts interaction strength with a biological target.Low kcal/mol value suggests strong binding. researchgate.net
Electronic Band Gap Density Functional Theory (DFT)Indicates electronic excitability; relevant for materials science.Calculated HOMO-LUMO gap.
Drug-Likeness Lipinski's Rule of Five AnalysisAssesses potential for oral bioavailability.Compliance with rules (e.g., partition coefficient <5). mdpi.com
Aqueous Solubility ADMET Prediction ServersDetermines how well the compound dissolves in water.Predicted solubility class.
Blood-Brain Barrier Permeation ADMET Prediction ServersPredicts ability to enter the central nervous system.Predicted as non-permeable. mdpi.com

Exploration of Unconventional Chemical Reactivity and Transformation Pathways

While the fundamental reactivity of the benzimidazole ring is well-documented, future research will focus on exploring less conventional transformation pathways. This involves subjecting this compound to novel reaction conditions to discover new synthetic handles and molecular architectures.

Areas ripe for exploration include:

C-H Activation: Direct functionalization of the C-H bonds on the benzimidazole core or the attached phenyl and methyl groups. This atom-economical approach avoids the need for pre-functionalized starting materials.

Photocatalysis: Using light to drive chemical reactions, enabling transformations that are difficult to achieve through thermal methods. This could lead to novel C-C or C-N bond formations.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the benzimidazole core under specific conditions to induce ring-opening, followed by trapping with other reagents to create entirely new heterocyclic systems.

Development of Highly Sustainable and Atom-Economical Chemical Processes

The principles of green chemistry are becoming increasingly central to chemical synthesis. chemmethod.com For this compound, future research will prioritize the development of processes that are both environmentally benign and economically viable. mdpi.com

Key paradigms in this area include:

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product, minimizing waste. researchgate.net

Use of Renewable Resources: Exploring the use of bio-based starting materials or solvents derived from renewable feedstocks. researchgate.net

Catalyst Recycling: Employing heterogeneous catalysts that can be easily separated from the reaction mixture and reused, reducing costs and environmental impact.

Alternative Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, supercritical fluids, or ionic liquids. mdpi.com

The twelve principles of green chemistry provide a framework for this research, guiding chemists to prevent waste, use safer chemicals, design for energy efficiency, and utilize renewable feedstocks. chemmethod.com

Expansion of its Role in Advanced Functional Materials and Catalysis

The unique electronic properties of the benzimidazole scaffold make it an attractive building block for advanced functional materials. rsc.org The specific substituents on this compound can be tuned to optimize its performance in various applications.

Future research will likely focus on:

Organic Electronics: Investigating its potential use in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), or Organic Field-Effect Transistors (OFETs). The phenylethyl and dimethyl groups can enhance solubility and influence molecular packing in thin films, which is critical for device performance. rsc.org

Sensors: Developing chemosensors where the binding of an analyte to the benzimidazole-metal complex results in a detectable change in fluorescence or color.

Interdisciplinary Approaches at the Interface of Organic Chemistry, Materials Science, and Theoretical Physics

The most significant breakthroughs in the study of this compound will emerge from interdisciplinary collaborations. The molecule sits (B43327) at the nexus of several scientific fields:

Organic Chemistry: Provides the tools for its synthesis and modification. researchgate.net

Theoretical Physics: Offers computational methods (quantum chemistry) to predict its behavior and properties. researchgate.net

Materials Science: Applies the synthesized and computationally-screened molecules to the fabrication of functional devices and materials. rsc.org

This synergistic approach allows for a "design-build-test" cycle where theoretical predictions guide synthetic efforts, and experimental results from materials science feedback to refine theoretical models. For example, theoretical physics can predict the electronic properties necessary for an efficient solar cell; organic chemistry can then synthesize a molecule like this compound with substituents tailored to match those properties; and materials science can incorporate it into a device and test its actual performance. This integration accelerates the discovery and optimization of new technologies based on this versatile molecular scaffold.

Q & A

Q. What are the established synthetic routes for 5,6-dimethylbenzimidazole derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : The Phillips condensation method is a foundational approach, involving o-phenylenediamine (OPDA) and carboxylic acids under acidic conditions (e.g., HCOOH) to form the benzimidazole core . A two-step protocol is also widely used:

Step 1 : Condensation of OPDA with HCOOH and NaOH to yield unsubstituted benzimidazole.

Step 2 : Alkylation or acylation (e.g., using chloroacetyl chloride in dry dioxane with a base) to introduce substituents at the 1-position .
Key factors affecting yield include reaction time (6–12 hours for reflux), solvent polarity, and stoichiometric ratios. For example, excess chloroacetyl chloride improves substitution efficiency .

Method Reagents/ConditionsYield RangeReference
Phillips CondensationOPDA + HCOOH/NaOH, reflux60–75%
Two-Step AlkylationChloroacetyl chloride, dry dioxane70–85%

Q. How is structural confirmation achieved for 5,6-dimethylbenzimidazole derivatives?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., N–H stretching at ~3400 cm⁻¹ for benzimidazole ).
  • NMR : ¹H NMR confirms substitution patterns (e.g., methyl protons at δ 2.3–2.5 ppm for 5,6-dimethyl groups; aromatic protons split due to steric effects) .
  • X-ray Crystallography : Resolves 3D conformation, as demonstrated for thiophene-substituted analogues .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of 5,6-dimethylbenzimidazole derivatives?

  • Methodological Answer : Factorial design systematically tests variables (e.g., temperature, reagent ratio, solvent type) to identify optimal conditions. For example:
  • Factors : Reaction time (4–8 h), molar ratio (1:1 to 1:2 OPDA:alkylating agent), solvent (dioxane vs. DMF).
  • Response Variables : Yield, purity, byproduct formation.
    Computational tools (e.g., Design-Expert®) model interactions between variables, reducing experimental runs by 30–50% . Post-optimization, validation via HPLC ensures reproducibility .

Q. What computational strategies predict the pharmacological activity of 5,6-dimethylbenzimidazole derivatives?

  • Methodological Answer :
  • Molecular Docking : Screens derivatives against target proteins (e.g., tubulin for anticancer activity). Software like AutoDock Vina calculates binding affinities (ΔG ≤ −7 kcal/mol suggests strong binding) .
  • QSAR Models : Relate substituent electronic properties (e.g., Hammett constants) to bioactivity. For example, electron-withdrawing groups at the 2-position enhance antifungal activity .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD ≤ 2 Å indicates stable binding) .

Q. How can contradictions in biological activity data (e.g., anticancer vs. toxic effects) be resolved?

  • Methodological Answer :
  • Comparative Dose-Response Studies : Test derivatives across multiple cell lines (e.g., IC₅₀ values in HepG2 vs. HEK293) to distinguish selective cytotoxicity .
  • Metabolic Profiling : LC-MS identifies metabolites responsible for off-target effects (e.g., hydroxylated byproducts).
  • In Vivo Validation : Zebrafish models evaluate toxicity thresholds (e.g., LD₅₀ > 100 mg/kg suggests therapeutic window) .

Q. What advanced separation techniques improve purification of 5,6-dimethylbenzimidazole derivatives?

  • Methodological Answer :
  • Membrane Chromatography : Combines size exclusion and affinity principles for high-purity (>98%) isolates .
  • Preparative HPLC : Gradient elution (acetonitrile/water + 0.1% TFA) resolves stereoisomers.
  • Crystallization Screening : Solvent mixtures (ethanol/water) enhance crystal lattice formation for X-ray analysis .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar derivatives?

  • Methodological Answer :
  • Replicate Studies : Repeat protocols using identical reagents (e.g., trace water in dioxane may reduce yields by 15–20% ).
  • Byproduct Analysis : GC-MS identifies side reactions (e.g., over-alkylation at the 3-position).
  • Cross-Lab Validation : Collaborate with independent labs to standardize conditions (e.g., moisture-free environments) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.